molecular formula C14H21FN2 B1451666 N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine CAS No. 1019631-76-5

N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine

Cat. No. B1451666
CAS RN: 1019631-76-5
M. Wt: 236.33 g/mol
InChI Key: JABDYRBSDOBBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine” is a chemical compound with the molecular formula C14H21FN2 . It has a molecular weight of 236.33 .

Scientific Research Applications

Synthesis and Photophysical Properties

A study explored the synthesis and photophysical properties of water-soluble sulfonato-Salen-type Schiff bases derived from various diamines, including cyclohexanediamine. These compounds exhibit strong UV/Vis-absorption and fluorescence, making them useful as fluorescence sensors for Cu2+ in water and living cells, highlighting their potential in environmental monitoring and biomedical imaging (Li Zhou et al., 2012).

Chemical Derivatization of Electrode Surfaces

Another research focused on the derivatization of electrode surfaces using derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine. These modifications enhance the electrochemical properties of electrodes, suggesting applications in electrochemical sensors and devices (R. M. Buchanan et al., 1983).

Liquid Crystal Mixtures

Research into fluorinated liquid crystal mixtures investigated the physical properties of compounds structurally similar to the target molecule. These studies help understand the dielectric and elastic constants of liquid crystal mixtures, contributing to the development of advanced display technologies (Heng Ma et al., 2013).

Anticancer Catalysts

A series of neutral pseudo-octahedral RuII sulfonamidoethylenediamine complexes were synthesized and characterized, with a focus on their catalytic efficiency in the reduction of NAD+ by formate. These complexes also exhibited antiproliferative activity towards ovarian cancer cells, suggesting potential applications in cancer therapy (Feng Chen et al., 2018).

properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABDYRBSDOBBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Cyclohexyl-N1-ethyl-4-fluorobenzene-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine
Reactant of Route 2
Reactant of Route 2
N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine
Reactant of Route 3
Reactant of Route 3
N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine
Reactant of Route 4
Reactant of Route 4
N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine
Reactant of Route 5
Reactant of Route 5
N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine
Reactant of Route 6
Reactant of Route 6
N~1~-Cyclohexyl-N~1~-ethyl-4-fluoro-1,2-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.